molecular formula C8H8BrNO B2861152 5(1H)-Indolizinone, 6-bromo-2,3-dihydro- CAS No. 1611464-76-6

5(1H)-Indolizinone, 6-bromo-2,3-dihydro-

Cat. No. B2861152
CAS RN: 1611464-76-6
M. Wt: 214.062
InChI Key: GJNLCLJUJFYCAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5(1H)-Indolizinone, 6-bromo-2,3-dihydro-” are not available, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of enantiomerically pure dihydro-1H-azepines through the thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes in the presence of K2CO3 .

Scientific Research Applications

Novel Synthetic Methods and Chemical Reactivity

The compound has been used in the development of novel synthetic methodologies and understanding chemical reactivity. For instance, the reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate derivatives with N-bromosuccinimide demonstrated a pathway to tetrahydro, dihydro, and dehydro esters, highlighting the reactivity of indolizinone derivatives towards halogenation and the potential for diverse functionalization strategies (Irikawa et al., 1989). Additionally, a study on the 1,3-dipolar cycloaddition chemistry for preparing novel indolizinone-based compounds revealed efficient synthesis routes for indolo- and furano-fused indolizinones, showcasing the versatility of indolizinone scaffolds in organic synthesis (Mmutlane et al., 2005).

Biological Activity and Potential Applications

Indolizinone derivatives have also been explored for their biological activities, offering potential applications in drug discovery. For example, new antiinfective and human 5-HT2 receptor-binding compounds from the Jamaican sponge Smenospongia aurea were discovered, including derivatives of indolizinone that exhibit significant antimalarial, antimycobacterial activity, and selective serotonin receptor subtype affinity (Hu et al., 2002). This indicates the therapeutic potential of indolizinone derivatives in treating infectious diseases and modulating serotonin receptors.

Structural and Analytical Studies

Indolizinone derivatives have been subjects of structural and analytical studies to understand their chemical properties and interactions. The crystal structure and Hirshfeld surface analysis of an indole derivative provided insights into the intermolecular interactions and stabilization mechanisms of these compounds, which is crucial for designing molecules with desired physical and chemical properties (Geetha et al., 2017).

Future Directions

While specific future directions for “5(1H)-Indolizinone, 6-bromo-2,3-dihydro-” are not available, research into related compounds suggests potential avenues for exploration. For instance, indene has been identified as a promising skeleton for the development of novel RARα agonists .

properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indolizin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-3-6-2-1-5-10(6)8(7)11/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLCLJUJFYCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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